molecular formula C5H12Cl2OSi B14669644 Silane, (2,2-dichloroethoxy)trimethyl- CAS No. 51209-79-1

Silane, (2,2-dichloroethoxy)trimethyl-

Cat. No.: B14669644
CAS No.: 51209-79-1
M. Wt: 187.14 g/mol
InChI Key: AHJHQMUJWPXXIO-UHFFFAOYSA-N
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Description

"Silane, (2,2-dichloroethoxy)trimethyl-" is an organosilicon compound characterized by a trimethylsilane core substituted with a 2,2-dichloroethoxy group. Organosilicon compounds like this are critical in organic synthesis, polymer chemistry, and materials science due to their reactivity, stability, and versatility .

Properties

CAS No.

51209-79-1

Molecular Formula

C5H12Cl2OSi

Molecular Weight

187.14 g/mol

IUPAC Name

2,2-dichloroethoxy(trimethyl)silane

InChI

InChI=1S/C5H12Cl2OSi/c1-9(2,3)8-4-5(6)7/h5H,4H2,1-3H3

InChI Key

AHJHQMUJWPXXIO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Silane, (2,2-dichloroethoxy)trimethyl- typically involves the reaction of trimethylchlorosilane with 2,2-dichloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

(CH3)3SiCl+Cl2CHCH2OH(CH3)3SiOCH2CHCl2+HCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{Cl}_2\text{CHCH}_2\text{OH} \rightarrow \text{(CH}_3\text{)}_3\text{SiOCH}_2\text{CHCl}_2 + \text{HCl} (CH3​)3​SiCl+Cl2​CHCH2​OH→(CH3​)3​SiOCH2​CHCl2​+HCl

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps to ensure the final product’s purity.

Chemical Reactions Analysis

Silane, (2,2-dichloroethoxy)trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.

    Reduction Reactions: The compound can be reduced to form silanol derivatives using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, (2,2-dichloroethoxy)trimethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in developing new materials and catalysts.

    Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for various applications, such as drug delivery systems.

    Medicine: It is explored for its potential in developing new pharmaceuticals and medical devices due to its unique chemical properties.

    Industry: The compound is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.

Mechanism of Action

The mechanism of action of Silane, (2,2-dichloroethoxy)trimethyl- involves its ability to form strong bonds with other molecules through its silicon atom. The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Silane, (2,2-dichloroethoxy)trimethyl-" with structurally or functionally related silanes, based on molecular structure, stability, and reactivity:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties Applications
Silane, (2,2-dichloroethoxy)trimethyl- Not explicitly given Trimethylsilane + 2,2-dichloroethoxy ~220–250 (estimated) High electrophilicity due to Cl substituents; potential instability under hydrolysis Crosslinking agents, intermediates in organosilicon synthesis
Dichloromethyl[2-(trichlorosilyl)ethyl]silane C₃H₇Cl₅Si₂ Dichloromethyl + trichlorosilyl ethyl 276.52 High Cl content; hydrolytically reactive; colorless to yellowish liquid Reduction reactions, organometallic synthesis, Si-H bond applications
Trimethyl(phenylethynyl)silane C₁₁H₁₄Si Trimethylsilane + phenylethynyl 174.31 Stable alkyne-silane hybrid; used in click chemistry Catalysis, polymer modification, surface functionalization
Silane, [(3,7,11,15-tetramethyl-2-hexadecenyl)oxy]trimethyl- C₂₃H₄₈OSi Long-chain alkyl ether + trimethylsilane 368.7 Hydrophobic; thermally stable; compatible with lipids Lubricants, surfactants, bioactive compound delivery

Key Comparative Insights:

Reactivity and Stability :

  • The dichloroethoxy group in the target compound introduces significant electrophilicity, comparable to Dichloromethyl[2-(trichlorosilyl)ethyl]silane (CAS 15411-19-5), which also contains multiple Cl atoms. However, such chlorinated silanes are prone to hydrolysis and thermal decomposition, limiting their utility in aqueous environments .
  • In contrast, Trimethyl(phenylethynyl)silane (CAS 2170-06-1) exhibits greater stability due to its conjugated alkyne system, enabling applications in controlled organic reactions .

Functional Group Influence :

  • The ethoxy group in "Silane, (2,2-dichloroethoxy)trimethyl-" contrasts with the long alkyl chain in [(3,7,11,15-tetramethyl-2-hexadecenyl)oxy]trimethyl-silane (MW 368.7). The latter’s hydrophobicity makes it suitable for lipid-based systems, while the former’s Cl substituents favor reactivity in crosslinking or halogenation processes .

Synthetic Challenges :

  • highlights that silanes with chlorinated substituents, such as (CH₃CH)SiCH=CF₂ , are often unstable during synthesis. This suggests that "Silane, (2,2-dichloroethoxy)trimethyl-" may require stringent anhydrous conditions to prevent decomposition .

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